(R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride
Description
Properties
IUPAC Name |
3-methyl-5-[(2R)-piperidin-2-yl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-6-10-8(12-11-6)7-4-2-3-5-9-7;/h7,9H,2-5H2,1H3;1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKGWZCRQRWCCJ-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)[C@H]2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazide with an acyl chloride can yield the oxadiazole ring, which can then be further functionalized to introduce the piperidine group .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
®-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. (R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride has been tested against various bacterial strains, showing promising results. A study highlighted its efficacy against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific pathways related to cell death. This mechanism is particularly relevant in the treatment of various cancers including breast and lung cancer .
CNS Activity
Due to the presence of the piperidine moiety, this compound is being explored for central nervous system (CNS) effects. Research has suggested that it may possess anxiolytic and antidepressant-like activities in animal models. This makes it a candidate for further investigation in the treatment of anxiety disorders and depression .
Pharmacological Applications
Receptor Modulation
this compound has been studied for its interaction with various receptors, including serotonin and dopamine receptors. These interactions are crucial for developing drugs targeting mood disorders and schizophrenia .
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit enzymes like acetylcholinesterase, which is significant in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
Material Science Applications
Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Antimicrobial Efficacy of Oxadiazoles | Antimicrobial activity | Demonstrated effectiveness against resistant bacterial strains. |
| Apoptosis Induction in Cancer Cells | Cancer research | Induced apoptosis through specific cellular pathways in breast cancer cells. |
| CNS Activity of Piperidine Derivatives | Pharmacology | Exhibited anxiolytic effects in rodent models. |
| Inhibition of Acetylcholinesterase | Neuropharmacology | Increased acetylcholine levels; potential for Alzheimer's treatment. |
| Development of High-performance Polymers | Material Science | Enhanced thermal stability when incorporated into polymer matrices. |
Mechanism of Action
The mechanism of action of ®-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The oxadiazole ring may also contribute to the compound’s biological effects by interacting with different molecular targets. These interactions can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key analogues include:
3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole hydrochloride (C₇H₁₂ClN₃O, MW: 189.65 g/mol) .
3-Isopropyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride (C₁₀H₁₈ClN₃O, MW: 231.72 g/mol) .
3-Methyl-5-(2-methyl-pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride (C₈H₁₄ClN₃O, MW: 203.67 g/mol) .
Table 1: Structural Comparison
| Compound | Substituent at Position 5 | Core Heterocycle | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Piperidin-2-yl | 1,2,4-Oxadiazole | 231.72 |
| 3-Methyl-5-(pyrrolidin-3-yl) derivative | Pyrrolidin-3-yl | 1,2,4-Oxadiazole | 189.65 |
| 3-Isopropyl-5-(piperidin-2-yl) variant | Piperidin-2-yl | 1,2,4-Oxadiazole | 231.72 |
Pharmacological Activity
Table 2: Comparative Pharmacological Profiles
- Antitumor Activity : While the target compound lacks reported data, structurally related 1,2,4-oxadiazoles show IC₅₀ values comparable to Vinblastine (e.g., [1,2,4]triazole-3-thiol at 12.5 µM) . Piperidine-containing derivatives may exhibit enhanced cytotoxicity due to improved membrane penetration .
- Anticholinesterase Activity : Pyrrolidine-substituted oxadiazoles demonstrate stronger inhibition (65%) compared to piperidine variants, attributed to the smaller ring size optimizing active-site interactions .
- Antimicrobial Activity : Derivatives with azetidine (3-membered ring) or pyrimidine substituents show superior broad-spectrum activity, likely due to increased electrophilicity .
Table 3: Physicochemical Properties
- Synthesis: The target compound is synthesized via nucleophilic substitution of trichloromethyl-oxadiazole precursors with phosphonates, achieving up to 91% yield in ethanol . Pyrrolidine analogues require milder conditions (DMAP/EDC·HCl) but lower yields (85%) .
- Stability : Piperidine derivatives exhibit superior stability over pyrrolidine variants, which are air-sensitive .
Biological Activity
(R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H14ClN3O
- Molar Mass : 203.669 g/mol
- CAS Number : 1604285-69-9
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The specific compound this compound has shown promise in various studies.
Antitumor Activity
Recent studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. For instance:
- Cytotoxicity : The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values reported for related compounds in the class suggest significant cytotoxic activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole | MCF-7 | 15.63 | Apoptosis induction |
| Doxorubicin | MCF-7 | 10.38 | Apoptosis induction |
Studies indicate that the compound may act by upregulating p53 and activating caspase pathways leading to programmed cell death .
The biological activity of this compound is thought to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
- Induction of Apoptosis : Flow cytometry assays have confirmed that this compound induces apoptosis in a dose-dependent manner .
- Cell Cycle Arrest : Related studies suggest that oxadiazole derivatives can cause cell cycle arrest at various phases.
Case Studies
- Study on MCF-7 Cells : A detailed investigation into the effects of oxadiazole derivatives on MCF-7 cells revealed that these compounds could significantly inhibit cell proliferation and induce apoptosis through activation of the intrinsic apoptotic pathway .
- Comparative Analysis with Doxorubicin : In comparative studies with doxorubicin, (R)-3-methyl derivatives showed comparable or enhanced cytotoxic effects against several cancer cell lines, suggesting a favorable therapeutic index for further development .
Q & A
Q. Key Considerations :
- Stereochemical control for the (R)-configuration requires chiral catalysts or resolution techniques.
- Purification via column chromatography or recrystallization is critical to isolate enantiomerically pure products.
How can computational methods like Multiwfn be applied to analyze the electronic structure of this compound?
Answer :
Multiwfn, a wavefunction analysis tool, enables:
- Electrostatic Potential (ESP) Mapping : Visualize electron-rich/poor regions to predict reactivity (e.g., nucleophilic/electrophilic sites) .
- Topology Analysis : Study bond critical points (BCPs) in electron density to confirm covalent bonding or hydrogen bonding .
- Orbital Composition Analysis : Decompose molecular orbitals to assess contributions from piperidine or oxadiazole moieties, aiding in rational drug design .
Q. Example Workflow :
Optimize the geometry using DFT (e.g., B3LYP/6-311+G(d,p)).
Calculate ESP surfaces and bond orders.
Compare with experimental NMR/spectral data for validation.
What strategies resolve contradictions in biological activity data across cancer cell lines for 1,2,4-oxadiazoles?
Answer :
Discrepancies in activity (e.g., strong activity in breast cancer T47D cells vs. inactivity in others) may arise from:
- Target Heterogeneity : Use photoaffinity labeling (e.g., ) to identify molecular targets like TIP47, an IGF II receptor-binding protein .
- Cell Cycle Analysis : Flow cytometry can reveal cell line-specific responses (e.g., G1-phase arrest in T47D cells) .
- SAR Studies : Modify substituents on the oxadiazole core (e.g., replacing phenyl with pyridyl groups) to optimize selectivity .
Q. Data Reconciliation Approach :
| Cell Line | Activity | Proposed Mechanism | Reference |
|---|---|---|---|
| T47D (Breast) | IC₅₀ = 0.5 µM | TIP47 binding, G1 arrest | |
| MX-1 (Tumor) | In vivo efficacy | Apoptosis induction |
What spectroscopic techniques confirm the structural integrity of this compound?
Q. Answer :
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₁₄ClN₃O = 232.71 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for patent applications .
How do 1,2,4-oxadiazole moieties influence ADME properties in drug discovery?
Q. Answer :
Q. Case Study :
| Modification | Impact on ADME | Reference |
|---|---|---|
| 5-(Quinuclidinylmethyl) | ↑ Brain penetration | |
| 3-Trifluoromethylphenyl | ↑ Metabolic stability |
What are the challenges in enantiomeric resolution of (R)-configured derivatives?
Q. Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
- Stereoselective Synthesis : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during amidoxime formation .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .
How is the anti-infective potential of 1,2,4-oxadiazoles evaluated?
Q. Answer :
- Microbiological Assays :
- MIC Testing : Determine minimum inhibitory concentrations against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Time-Kill Studies : Assess bactericidal vs. bacteriostatic effects .
- Mechanistic Studies :
- Enzyme Inhibition : Target enzymes like dihydrofolate reductase (DHFR) or β-lactamases .
- Anti-Biofilm Assays : Use crystal violet staining to quantify biofilm disruption .
Q. Example Data :
| Compound | Activity (MIC, µg/mL) | Target | Reference |
|---|---|---|---|
| 3,5-Diaryl-oxadiazole | 2.0 (S. aureus) | DHFR |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
